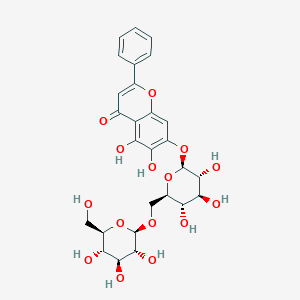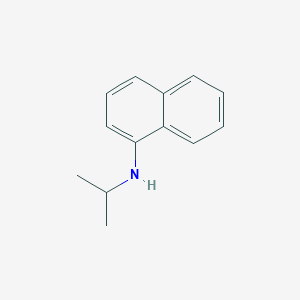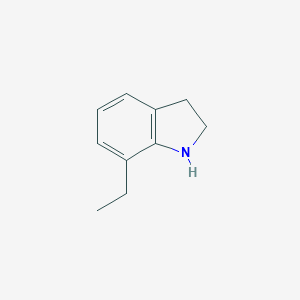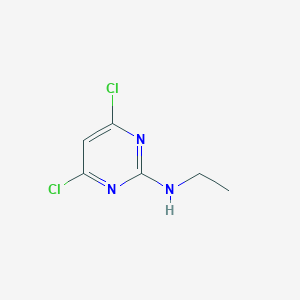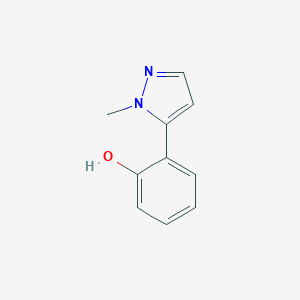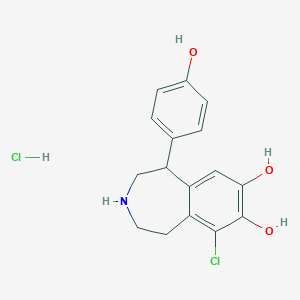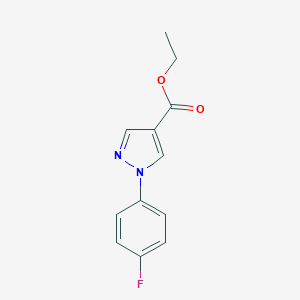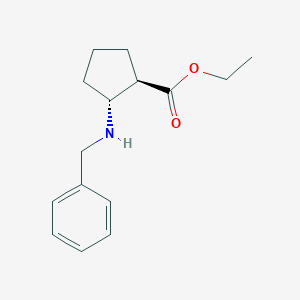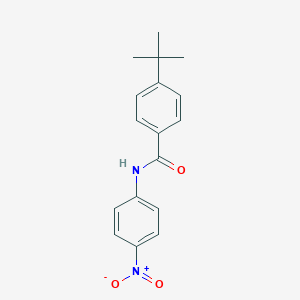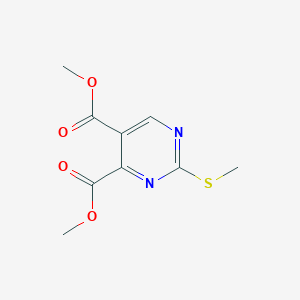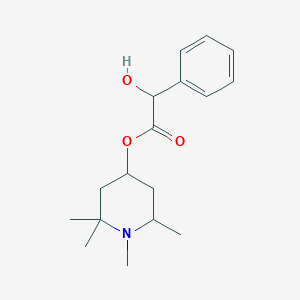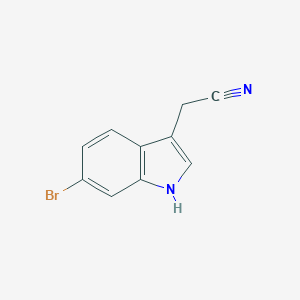
2-(6-bromo-1H-indol-3-yl)acetonitrile
Vue d'ensemble
Description
“2-(6-bromo-1H-indol-3-yl)acetonitrile” is a marine-derived natural product found in Pseudosuberites hyalinus . It has the molecular formula C10H7BrN2 .
Molecular Structure Analysis
The InChI code for “2-(6-bromo-1H-indol-3-yl)acetonitrile” is 1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 . This indicates that the molecule consists of a bromo-indole ring attached to an acetonitrile group.Physical And Chemical Properties Analysis
“2-(6-bromo-1H-indol-3-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 235.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Palladium-Catalyzed Tandem Addition/Cyclization : A palladium-catalyzed tandem addition/cyclization method has been developed to construct indole skeletons, showing good functional group tolerance and chemoselectivity. This method is significant for its ability to incorporate halogen substituents like bromo, which are amenable to further synthetic elaborations, thus broadening the diversity of the products (Yu et al., 2017).
- Synthesis of Indole Derivatives : The synthesis of new indole derivatives from β-brominated dehydroamino acids has been achieved. These derivatives have high fluorescence quantum yields, making them good candidates for fluorescent probes. They show significant spectral changes in fluorescence emission upon fluoride ion addition, indicating their selectivity towards F- (Pereira et al., 2010).
Biological and Pharmaceutical Applications
- Antibacterial and Antifungal Properties : Indole derivatives, synthesized through a conjugate addition onto en-1,4-dione, have been found to exhibit modest antibacterial and antifungal properties. This highlights their potential in developing new antimicrobial agents (Reddy et al., 2011).
- Antimicrobial and Anti-inflammatory Activity : Some indole derivatives, synthesized through a reaction of indole with chloroacetylchloride, have been evaluated for their antimicrobial and anti-inflammatory activities. This research underscores the potential of indole derivatives in therapeutic applications (Rehman et al., 2022).
Other Applications
- Cu-Catalyzed Cyanation of Indoles : A Cu-catalyzed cyanation method has been developed using acetonitrile as a cyano source. This method is efficient for the synthesis of 3-cyanoindoles and is notable for its use of low-cost copper catalysts and non-hazardous acetonitrile (Zhao et al., 2015).
Safety And Hazards
The safety information for “2-(6-bromo-1H-indol-3-yl)acetonitrile” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for the study and application of “2-(6-bromo-1H-indol-3-yl)acetonitrile” are not explicitly mentioned in the retrieved papers. Given its natural occurrence in marine organisms , it could be of interest in the field of marine natural products and potentially have applications in medicinal chemistry.
Propriétés
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDSSLYDVKLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578593 | |
| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-1H-indol-3-yl)acetonitrile | |
CAS RN |
152213-61-1 | |
| Record name | 6-Bromo-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152213-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

